1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one
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Overview
Description
1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one is an organic compound belonging to the class of 3-prenylated chalcones These compounds are characterized by the presence of a C5-isoprenoid unit at the 3-position
Preparation Methods
The synthesis of 1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one involves several steps. One common method includes the reaction of 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzaldehyde with hexa-1,4-dien-3-one under specific conditions. The reaction typically requires a base catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including heterocycles and other chalcone derivatives.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as secretory phospholipase A2, which plays a role in inflammatory processes . Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
1-Hydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-3,6-bis(prop-2-ynyloxy)-9H-xanthen-9-one: This compound also contains a propargyl group and has shown cytotoxic activity.
(2E)-1-[2-hydroxy-4-methoxy-5-(3-methylbut-2-en-1-yl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one: Another 3-prenylated chalcone with similar structural features.
Properties
CAS No. |
90554-75-9 |
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Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
1-hydroxy-1-(2-hydroxy-5-prop-2-enoxyphenyl)hexa-1,4-dien-3-one |
InChI |
InChI=1S/C15H16O4/c1-3-5-11(16)9-15(18)13-10-12(19-8-4-2)6-7-14(13)17/h3-7,9-10,17-18H,2,8H2,1H3 |
InChI Key |
RHCHKNGCKNVJPO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C=C(C1=C(C=CC(=C1)OCC=C)O)O |
Origin of Product |
United States |
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